![molecular formula C11H13N3O3S B5514399 ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)

ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

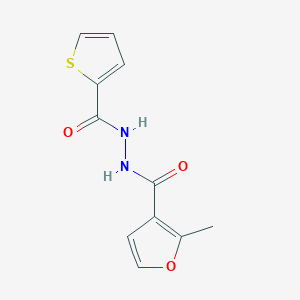

The synthesis of compounds related to ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate often involves multiple steps, including the construction of the 1,2,4-triazole ring and the introduction of the furyl and ethyl thioacetate groups. A study by Maliszewska-Guz et al. (2005) discusses the synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally related to the target compound, showcasing the complexity of synthesizing such molecules (Maliszewska-Guz et al., 2005).

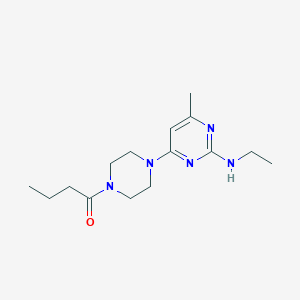

Molecular Structure Analysis

The molecular structure of compounds in this class typically features a planar 1,2,4-triazoline ring, with various substituents that influence the molecule's overall geometry and properties. For instance, Karczmarzyk et al. (2012) describe a compound where the 1,2,4-triazoline ring is essentially planar, a characteristic likely shared by ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate (Karczmarzyk et al., 2012).

Applications De Recherche Scientifique

Structural Analysis : The compound exists in a specific tautomeric form and has been structurally analyzed. The 1,2,4-triazoline ring is almost planar, and the ethyl acetate substituent is also nearly planar. The angle between these two planes has been precisely measured (Z. Karczmarzyk et al., 2012).

Reduction Products Identification : Research has focused on identifying reduction products of nitrofuran derivatives, including derivatives of this compound, by various oxidases and microsomes. The major product identified is the corresponding amine derivative or an equivalent compound (Kiyoshi Tatsumi et al., 1976).

Mass-Spectral Fragmentation : Studies have been conducted on the mass spectra of this compound and its derivatives, analyzing their molecular ions and fragmentation patterns. This research provides insights into the structural and electronic properties of these molecules (Y. Kato & I. Hirao, 1972).

Antimicrobial Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This research is significant for developing new antimicrobial agents (N. Ulusoy et al., 2001).

Synthesis of Analogues : Research has also been conducted on synthesizing analogues of this compound and evaluating their potential as hypolipidemic agents. This includes the study of structure-activity relationships and toxicity (T. Moriya et al., 1988).

Metabolic Studies : Metabolism studies of similar compounds have been conducted in various animal models. These studies are crucial for understanding the biological fate and potential therapeutic applications of these compounds (T. Kobayashi et al., 1987).

Synthesis and Crystal Structure Analysis : Detailed synthesis and crystal structure determination of related compounds have been performed, highlighting interesting structural features such as intermolecular hydrogen bonding and conformational aspects (Yun-Jeong Lee et al., 2009).

Propriétés

IUPAC Name |

ethyl 2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-3-16-9(15)7-18-11-13-12-10(14(11)2)8-5-4-6-17-8/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDRAYIUSPPJCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Furan-2-yl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)

![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)

![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)